1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
This compound features a 1,3-oxazole core substituted at position 4 with a benzenesulfonyl group and at position 2 with a 3-methylphenyl moiety. The oxazole ring is linked to a piperidine-4-carboxamide group, which may enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-5-7-17(14-15)20-24-21(30(27,28)18-8-3-2-4-9-18)22(29-20)25-12-10-16(11-13-25)19(23)26/h2-9,14,16H,10-13H2,1H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJZINZBZPBILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.
Coupling Reactions: The final step involves coupling the oxazole and piperidine rings, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or piperidine rings.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituents on the Oxazole Ring: Position 2: The target compound’s 3-methylphenyl group balances lipophilicity and steric effects, whereas analogs with 4-fluorophenyl (electron-withdrawing) or 4-chlorophenyl (halogenated) groups may exhibit altered binding affinities . Position 4: The benzenesulfonyl group in the target compound contrasts with cyano (polar, smaller) or diethoxyphosphoryl (charged, bulkier) groups in analogs, impacting electronic properties and solubility .
Piperidine Modifications: The 4-carboxamide group in the target compound supports hydrogen bonding, while carboxylic acid derivatives (e.g., ) may ionize at physiological pH, reducing membrane permeability .
Biological Activity
The compound 1-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic derivative that combines the pharmacological properties of piperidine and oxazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.47 g/mol. Its structure features a piperidine ring, an oxazole moiety, and a benzenesulfonyl group, which contribute to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.47 g/mol |
| LogP | 4.5998 |
| Polar Surface Area | 58.273 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Recent studies indicate that compounds similar to This compound exhibit significant antibacterial properties. For instance, a series of synthesized oxazole derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
In a comparative study, the compound's effectiveness was evaluated against several strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds with similar structures showed strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound was found to exhibit significant urease inhibition, which is beneficial in managing urinary tract infections and related disorders.
The IC50 values for some active derivatives were reported as follows:
| Compound ID | IC50 Value (µM) |
|---|---|
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
The biological activity of this compound can be attributed to its ability to bind effectively with target proteins. Docking studies suggest that the oxazole moiety facilitates interactions with amino acids in the active sites of enzymes and bacterial proteins, enhancing its pharmacological effectiveness .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
- Anticancer Properties : Research has indicated that similar compounds possess anticancer activities by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : The inhibition of AChE suggests potential use in neurodegenerative disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
